molecular formula C16H27N5O4Si B1403216 3'-O-tert-Butyldimethylsilyladenosine CAS No. 69504-14-9

3'-O-tert-Butyldimethylsilyladenosine

Cat. No. B1403216
CAS RN: 69504-14-9
M. Wt: 381.5 g/mol
InChI Key: QPARFARLOLAARR-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-O-tert-Butyldimethylsilyladenosine is a chemical compound with the molecular formula C16H27N5O4Si . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3’-O-tert-Butyldimethylsilyladenosine consists of 53 atoms: 27 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . The IUPAC name for this compound is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-3-ol .


Physical And Chemical Properties Analysis

3’-O-tert-Butyldimethylsilyladenosine has a molecular weight of 381.5 g/mol . Unfortunately, the available resources do not provide comprehensive information on its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines, which include derivatives of tert-butyldimethylsilyl groups, have shown versatility as intermediates for the asymmetric synthesis of amines. This method efficiently synthesizes various amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

  • Role in Nucleoside Isomerization : The tert-butyldimethylsilyl group is known to undergo isomerization in ribonucleosides between 0-2′ and 0-3′ positions. This process is influenced by the solvent and varies among different nucleoside derivatives (Olgivie & Entwistle, 1981).

Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Heteroarylation : In the field of catalysis, 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, a related compound, has been used in palladium-catalyzed coupling reactions, resulting in the efficient synthesis of 3-arylindoles (Amat, Hadida, & Bosch, 1994).

  • Bismuth-based Cyclic Synthesis : tert-Butyldimethylsilyl groups play a role in the bismuth-based cyclic synthesis of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating their utility in organic synthesis (Kindra & Evans, 2014).

Protective Groups in Organic Chemistry

  • Protection of Hydroxyl Groups : tert-Butyldimethylsilyl derivatives, including those related to 3'-O-tert-Butyldimethylsilyladenosine, are valuable in protecting hydroxyl groups in various chemical contexts. Their stability under diverse conditions makes them useful in a wide range of hydroxyl-protecting applications (Corey & Venkateswarlu, 1972).

Nucleoside and Nucleotide Research

  • Synthesis of Modified Nucleosides and Nucleotides : tert-Butyldimethylsilyl groups, similar to those in 3'-O-tert-Butyldimethylsilyladenosine, are used in the synthesis of modified nucleosides and nucleotides. They provide a versatile approach for introducing protective groups in the nucleoside and nucleotide field (Ogilvie, 1973).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARFARLOLAARR-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-tert-Butyldimethylsilyladenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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